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Compound of Interest

Compound Name: ML399

Cat. No.: B609167

An In-depth Technical Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive technical overview of ML399, a second-generation small
molecule inhibitor targeting the critical protein-protein interaction (PPI) between menin and
Mixed Lineage Leukemia (MLL) fusion proteins. The menin-MLL interaction is an essential
driver for the leukemogenic activity of MLL fusion proteins, making it a compelling therapeutic
target for acute leukemias with MLL gene rearrangements.[1][2][3] ML399 serves as a valuable
chemical probe for elucidating the biology of MLL-rearranged leukemias and represents a
significant step forward in the development of targeted therapies for these aggressive cancers.

[4]

The Menin-MLL Interaction in Leukemia

Chromosomal translocations involving the MLL gene are a hallmark of aggressive acute
myeloid and lymphoid leukemias in both children and adults.[5] These translocations generate
oncogenic MLL fusion proteins that are dependent on a direct interaction with the nuclear
protein menin for their leukemogenic activity.[1][3] Menin acts as a scaffold protein, tethering
MLL fusion proteins to chromatin and enabling the aberrant expression of target genes, such
as HOXA9 and MEIS1, which in turn drives leukemic transformation and blocks hematopoietic
differentiation.[1][2][6] The N-terminal portion of MLL, which is retained in all MLL fusion
proteins, contains the menin-binding motifs, making this interaction a constant feature across
different MLL-rearranged leukemias.[1][3] Genetic disruption of the menin-MLL interaction
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abrogates the oncogenic potential of MLL fusion proteins, validating this PPI as a prime
therapeutic target.[1][7]

ML399: A Second-Generation Menin-MLL Inhibitor

ML399 was developed as a second-generation probe to improve upon the first-generation
menin-MLL inhibitor, ML227.[4] While ML227 demonstrated the feasibility of targeting this PPI,
it was limited by metabolic instability and off-target activities.[4] ML399 was engineered through
a structure-based design approach to exhibit enhanced potency, improved pharmacokinetic
properties, and greater potential for in vivo studies.[4] It is a potent, cell-penetrant inhibitor that
can be used to study MLL-fusion-mediated leukemogenesis and other menin-dependent
pathways.[4]

Mechanism of Action

ML399 functions by competitively binding to a pocket on the surface of the menin protein that is
normally occupied by the N-terminus of MLL. By occupying this site, ML399 directly blocks the
physical interaction between menin and MLL fusion proteins. This disruption prevents the
recruitment of the MLL fusion complex to target gene promoters, leading to the downregulation
of key leukemogenic genes like HOXA9 and MEISL1.[6][8][9] This, in turn, inhibits the
proliferation of MLL-rearranged leukemia cells and can induce their differentiation.[8]
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Caption: Menin-MLL signaling in normal and leukemic cells and ML399's inhibitory action.

Quantitative Data for ML399
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The following tables summarize the key quantitative metrics reported for ML399.

Table 1: Cellular Activity of ML399

Cell Line MLL Fusion Assay Type Parameter Value Reference

| MLL-AF9 | MLL-AF9 | MTT | Glso | ~4 pM |[4] |

Table 2: Physicochemical Properties of ML399

Property Condition Value Reference
Solubility PBS (pH 7.4) 86.9 £ 8.2 yM [4]

N 98.6% remaining after
Stability PBS (Room Temp) oah [4]

| Stability | PBS (Room Temp) | 96.1% remaining after 48h |[4] |

Experimental Protocols

Detailed methodologies for the key assays used to characterize ML399 are provided below.

This biochemical assay is used to quantify the inhibitory potency of compounds like ML399 on
the menin-MLL protein-protein interaction.

Principle: The assay measures the change in the polarization of fluorescently labeled MLL
peptide upon binding to the much larger menin protein. Small, unbound fluorescent peptides
tumble rapidly in solution, leading to low polarization. When bound to menin, the tumbling
slows, and polarization increases. An inhibitor that disrupts this interaction will cause a
decrease in polarization.

Detailed Protocol:

o Reagent Preparation:
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o Assay Buffer: Prepare an appropriate buffer (e.g., 20 mM Tris-HCI, pH 7.5, 100 mM Nacl,
5 mM DTT, 0.5 mg/mL bovine gamma globulin).[10]

o Menin Protein: Recombinantly express and purify human menin protein. Dilute to the
desired final concentration (e.g., 12 nM) in assay buffer.[11]

o Fluorescent MLL Peptide: Synthesize a peptide corresponding to a menin-binding region
of MLL (e.g., MBM1) and label it with a fluorophore (e.g., FITC or TAMRA).[3][11] Dilute to
the desired final concentration (e.g., 4 nM) in assay buffer.[11]

o ML399 (or test compound): Prepare a serial dilution of the compound in DMSO, followed
by a further dilution in assay buffer.

o Assay Procedure (384-well format):

o Dispense 10 uL of the test compound dilution into black, non-binding surface 384-well
plates.[10][11]

o Add 10 pL of the menin protein solution to each well.
o Add 10 pL of assay buffer.

o Initiate the binding reaction by adding 10 pL of the fluorescent MLL peptide solution. The
final volume in each well is 40 pL.[11]

o Include control wells:
= Pmin (Minimum Polarization): Fluorescent peptide only.
» Pmax (Maximum Polarization): Fluorescent peptide + menin protein (no inhibitor).

o Incubate the plate at room temperature for a set period (e.g., 30 minutes) to reach binding
equilibrium.[11]

o Data Acquisition and Analysis:

o Measure fluorescence polarization on a suitable plate reader using appropriate excitation
and emission filters (e.g., 485 nm excitation and 535 nm emission for fluorescein).[11]
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o The instrument measures fluorescence intensity parallel (S) and perpendicular (P) to the
plane of excitation.

o Calculate polarization (mP) for each well.
o Determine the percent inhibition for each compound concentration.

o Plot percent inhibition against the logarithm of the inhibitor concentration and fit the data to
a dose-response curve to calculate the ICso value.

FP Assay Workflow

Well Conditions
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- Assay Buffer
- Menin Protein
- Fluorescent MLL Peptide
- ML399 Serial Dilution

'

2. Dispense into 384-well Plate
- ML399
- Menin Protein
- Fluorescent MLL Peptide

'
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Caption: Workflow for a Fluorescence Polarization (FP) assay to measure inhibition.

This cell-based assay measures the effect of ML399 on the metabolic activity of leukemia cells,
which is an indicator of cell viability and proliferation.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a
colorimetric assay. Viable cells with active metabolism reduce the yellow MTT tetrazolium salt
to purple formazan crystals. The amount of formazan produced is proportional to the number of
viable cells.

Detailed Protocol:
e Cell Culture and Seeding:

o Culture MLL-rearranged leukemia cells (e.g., MLL-AF9 transformed cells) under standard
conditions.[4]

o Plate the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well)
in 100 pL of culture medium.

o Incubate for 24 hours to allow cells to acclimate.
e Compound Treatment:
o Prepare a serial dilution of ML399 in culture medium.

o Remove the old medium from the wells and add 100 pyL of medium containing the desired
concentration of ML399.

o Include control wells:

» Vehicle Control: Cells treated with the same concentration of DMSO as the highest
ML399 concentration.

» Blank Control: Medium only (no cells).

o Incubate the plate for a specified period (e.g., 72 hours).
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e MTT Addition and Incubation:

o Prepare a 5 mg/mL stock solution of MTT in sterile PBS.

o Add 10 pL of the MTT stock solution to each well.

o Incubate the plate for 3-4 hours at 37°C to allow formazan crystal formation.
e Formazan Solubilization and Measurement:

o Add 100 pL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M
HCI) to each well to dissolve the formazan crystals.

o Gently pipette to ensure complete dissolution and a homogenous purple color.

o Measure the absorbance at a wavelength of 570 nm using a microplate reader.
o Data Analysis:

o Subtract the average absorbance of the blank control from all other wells.

o Calculate the percentage of growth inhibition relative to the vehicle control.

o Plot the percentage of growth inhibition against the logarithm of the ML399 concentration
and fit the data to determine the Glso (concentration for 50% growth inhibition).

Selectivity and Off-Target Profile

To assess the selectivity of ML399, it was screened against a panel of 68 G-protein coupled
receptors (GPCRSs), ion channels, and transporters.[4] The results indicated that ML399 has
activity against 16 of these targets at a concentration of 10 uM.[4] This profile is comparable to
the first-generation probe ML227 and includes a number of monoaminergic and ion channel
targets.[4] Further investigation is required to determine the impact of these off-target activities
on the potential in vivo applications of ML399.[4]

Synthesis of ML399
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The synthesis of ML399 involves a key step where 3-Fluorophenylmagnesium bromide is
added to (1-(3-chloropropyl)piperidin-4-yl)(pyridin-2-yl) methanone at 0°C in THF.[4] The
reaction is slowly warmed to room temperature and stirred for 2 hours.[4] The reaction is then
guenched with saturated agueous ammonium chloride and extracted with ethyl acetate to yield
the desired product.[4]

Conclusion

ML399 is a potent and cell-active small molecule inhibitor of the menin-MLL protein-protein
interaction.[4] With improved potency and drug-like properties over earlier inhibitors, it serves
as a critical tool for researchers studying the mechanisms of MLL-rearranged leukemia.[4]
While its off-target profile warrants consideration in experimental design, ML399 represents a
significant advancement and provides a valuable scaffold for the development of novel
therapeutics aimed at this challenging disease.[4] Its availability enables further exploration of
menin's role in cancer and provides a means for in vivo proof-of-concept studies in animal
models of MLL leukemia.[4]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 10/10 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC3512226/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3512226/
https://www.mdpi.com/1420-3049/28/7/3026
https://www.youtube.com/watch?v=iYMzopTWhXw
https://ubiqbio.com/wp-content/uploads/2021/02/fluorescence_polarization_assay_V1.0.pdf
https://www.rsc.org/suppdata/md/c3/c3md00240c/c3md00240c.pdf
https://www.benchchem.com/product/b609167#ml399-as-a-menin-mll-protein-protein-interaction-inhibitor
https://www.benchchem.com/product/b609167#ml399-as-a-menin-mll-protein-protein-interaction-inhibitor
https://www.benchchem.com/product/b609167#ml399-as-a-menin-mll-protein-protein-interaction-inhibitor
https://www.benchchem.com/product/b609167#ml399-as-a-menin-mll-protein-protein-interaction-inhibitor
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b609167?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b609167?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

